molecular formula C7H10O2 B2837137 (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1627953-25-6

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one

Cat. No.: B2837137
CAS No.: 1627953-25-6
M. Wt: 126.155
InChI Key: HIJMRQAPYAAINK-RQJHMYQMSA-N
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Description

(1S,5S)-5-methyl-2-oxabicyclo[320]heptan-7-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the use of enantioselective synthesis techniques. One common method is the tandem reaction that allows rapid access to a wide range of bicyclic compounds under mild and operationally simple conditions . The reaction conditions often involve the use of metal-free catalysts and mild temperatures to ensure high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMRQAPYAAINK-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCO[C@@H]1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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